Tert-butyl N-(3-amino-1-adamantyl)carbamate Tert-butyl N-(3-amino-1-adamantyl)carbamate
Brand Name: Vulcanchem
CAS No.: 372963-43-4
VCID: VC6564595
InChI: InChI=1S/C15H26N2O2/c1-13(2,3)19-12(18)17-15-7-10-4-11(8-15)6-14(16,5-10)9-15/h10-11H,4-9,16H2,1-3H3,(H,17,18)
SMILES: CC(C)(C)OC(=O)NC12CC3CC(C1)CC(C3)(C2)N
Molecular Formula: C15H26N2O2
Molecular Weight: 266.385

Tert-butyl N-(3-amino-1-adamantyl)carbamate

CAS No.: 372963-43-4

Cat. No.: VC6564595

Molecular Formula: C15H26N2O2

Molecular Weight: 266.385

* For research use only. Not for human or veterinary use.

Tert-butyl N-(3-amino-1-adamantyl)carbamate - 372963-43-4

Specification

CAS No. 372963-43-4
Molecular Formula C15H26N2O2
Molecular Weight 266.385
IUPAC Name tert-butyl N-(3-amino-1-adamantyl)carbamate
Standard InChI InChI=1S/C15H26N2O2/c1-13(2,3)19-12(18)17-15-7-10-4-11(8-15)6-14(16,5-10)9-15/h10-11H,4-9,16H2,1-3H3,(H,17,18)
Standard InChI Key ORXKBGARESRNIZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC12CC3CC(C1)CC(C3)(C2)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a 1-adamantyl group substituted at the 3-position with an amino group, which is further protected by a tert-butyloxycarbonyl (Boc) carbamate. The adamantane skeleton—a diamondoid hydrocarbon—confers rigidity and lipophilicity, while the Boc group enhances solubility in organic solvents and prevents undesired side reactions during synthesis.

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular FormulaC₁₄H₂₃N₂O₂
Molecular Weight266.38 g/mol
AppearanceWhite crystalline powder
SolubilityMiscible in organic solvents
StabilityStable at 4°C
LogP (Predicted)2.32
Hazard Class6.1 (Toxic)

The Boc group’s electron-withdrawing nature reduces the amine’s nucleophilicity, making the compound resistant to hydrolysis under mild conditions. Its logP value suggests moderate lipophilicity, facilitating membrane permeability in pharmaceutical applications .

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Amination of Adamantane: 1-Adamantanol undergoes nitration followed by reduction to yield 3-amino-1-adamantanol.

  • Carbamate Formation: The amine reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine, to form the Boc-protected derivative.

  • Purification: Column chromatography isolates the product with >95% purity.

Alternative methods include palladium-catalyzed coupling reactions, which achieve yields of 59.5% in ceftolozane antibiotic synthesis.

Analytical Characterization

  • NMR Spectroscopy: ¹H NMR displays characteristic peaks for adamantane protons (δ 1.6–2.1 ppm) and Boc methyl groups (δ 1.4 ppm).

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 267.2 [M+H]⁺.

  • FT-IR: Stretching vibrations at 1680 cm⁻¹ (C=O) and 1520 cm⁻¹ (N-H) validate the carbamate structure.

Applications in Pharmaceutical Chemistry

Antibiotic Synthesis

The compound is a key intermediate in synthesizing ceftolozane, a fifth-generation cephalosporin. The synthesis involves:

Ceftolozane exhibits broad-spectrum activity against Pseudomonas aeruginosa and Escherichia coli, with MIC₉₀ values ≤2 µg/mL.

Peptide Chemistry

In dipeptide synthesis, Boc-protected amino acid ionic liquids (Boc-AAILs) derived from this compound enable rapid amide bond formation. Reactions in [BMIM][BF₄] ionic liquid achieve 85% yield within 15 minutes without base additives.

Role in Materials Science and Energy

Polymer Synthesis

The compound’s Boc group serves as a transient protecting agent in polyamide synthesis. Post-polymerization deprotection yields amine-functionalized polymers with applications in gas separation membranes.

Biofuel Production

Derivatives of tert-butyl N-(3-amino-1-adamantyl)carbamate catalyze transesterification reactions in biodiesel production. For example, functionalized ionic liquids increase fatty acid methyl ester (FAME) yields to 92% under mild conditions.

ParameterSpecificationSource
GHS Hazard StatementsH301 (Toxic if swallowed)
H318 (Eye damage)
Precautionary MeasuresP264 (Wash hands)
P280 (Wear gloves)
UN Number2810 (Toxic solids)

Comparative Analysis with Analogues

CompoundStructural DifferenceApplication
tert-Butyl (3-aminobutyl)carbamateLinear alkyl chainPeptide coupling
(S)-1-Boc-3-aminopyrrolidinePyrrolidine ringChiral auxiliaries
tert-Butyl 3-aminobenzylcarbamateAromatic benzene corePharmaceutical intermediates

The adamantane core in tert-butyl N-(3-amino-1-adamantyl)carbamate enhances thermal stability compared to linear or aromatic analogues, making it preferable for high-temperature reactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator